molecular formula C10H9BrO2S B6317707 2-Acetylthio-4'-bromoacetophenone CAS No. 89664-76-6

2-Acetylthio-4'-bromoacetophenone

Cat. No. B6317707
CAS RN: 89664-76-6
M. Wt: 273.15 g/mol
InChI Key: MDLBSHFEZVVVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylthio-4'-bromoacetophenone, also known as 2-ATBA, is a synthetic organic compound used in the synthesis of pharmaceuticals, fragrances, and other compounds. It is a colorless crystalline solid with a melting point of 102-104°C, and is soluble in organic solvents. 2-ATBA is an important intermediate for the preparation of pharmaceuticals, fragrances, and other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Acetylthio-4'-bromoacetophenone involves the reaction of 4'-Bromoacetophenone with thioacetic acid followed by acetylation of the resulting product.

Starting Materials
4'-Bromoacetophenone, Thioacetic acid, Acetic anhydride, Sodium acetate, Sulfuric acid, Wate

Reaction
Step 1: Dissolve 4'-Bromoacetophenone (1.0 g) and thioacetic acid (1.2 g) in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours., Step 2: Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) to the mixture., Step 3: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in a mixture of ethanol and water (1:1) and add sulfuric acid (0.5 mL) to the solution., Step 6: Heat the mixture at reflux for 2 hours and then cool it to room temperature., Step 7: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product.

Mechanism Of Action

The mechanism of action of 2-Acetylthio-4'-bromoacetophenone is not fully understood, but it is believed to involve the formation of a thiophenol acetal intermediate, which is then reacted with acetic anhydride to form 2-Acetylthio-4'-bromoacetophenone. The intermediate is then further reacted with the desired compound to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Acetylthio-4'-bromoacetophenone are not well understood. However, it has been used in the synthesis of various drugs, fragrances, and other compounds, which suggests that it may have some biological activity.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Acetylthio-4'-bromoacetophenone in lab experiments include its availability, low cost, and ease of synthesis. The main limitation of using 2-Acetylthio-4'-bromoacetophenone is its lack of specificity, as it can react with a variety of compounds.

Future Directions

Future research on 2-Acetylthio-4'-bromoacetophenone could focus on understanding its mechanism of action, exploring its potential applications in the synthesis of pharmaceuticals and fragrances, and developing methods to increase its specificity. Additionally, further research could be conducted to investigate its potential effects on biochemical and physiological processes.

Scientific Research Applications

2-Acetylthio-4'-bromoacetophenone has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and other compounds. It has been used as an intermediate in the synthesis of various drugs, including the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the antidepressant fluoxetine. It has also been used in the synthesis of fragrances, such as musk and sandalwood, and in the synthesis of other compounds, such as the anti-cancer drug docetaxel.

properties

IUPAC Name

S-[2-(4-bromophenyl)-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLBSHFEZVVVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445829
Record name Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester

CAS RN

89664-76-6
Record name Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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